(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
Beschreibung
Eigenschaften
IUPAC Name |
methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-13-10-14(2)19-17(11-13)24(12-18(25)29-5)21(30-19)22-20(26)15-6-8-16(9-7-15)31(27,28)23(3)4/h6-11H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXJFBGXDLYWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)S2)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. Its structure features a methyl ester group, a benzoyl moiety with a dimethylsulfamoyl substitution, and a benzo[d]thiazole ring. These structural components suggest various biological activities that warrant exploration.
Structural Overview
The molecular formula of the compound is , with a molecular weight of 461.6 g/mol. The presence of the thiazole and sulfamoyl groups is particularly noteworthy, as these moieties are often associated with antimicrobial and anticancer activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 461.6 g/mol |
| CAS Number | 1321661-38-4 |
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, similar thiazole derivatives have demonstrated effective activity against various bacterial strains, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL . The sulfamoyl group in (Z)-methyl 2-(...) may enhance its interaction with bacterial enzymes, potentially leading to its effectiveness as an antimicrobial agent.
Anticancer Potential
The anticancer properties of thiazole derivatives are well-documented. Studies have shown that compounds with similar structural features can induce apoptosis in cancer cell lines, exhibiting IC50 values less than those of standard chemotherapeutics like doxorubicin . The unique combination of the benzo[d]thiazole structure with the sulfamoyl group in this compound may provide synergistic effects that enhance its cytotoxicity against tumor cells.
Anti-inflammatory and Analgesic Effects
Thiazole derivatives have also been evaluated for their anti-inflammatory and analgesic properties. A study comparing various thiazole compounds found significant anti-inflammatory effects, suggesting that (Z)-methyl 2-(...) could inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways . The analgesic activity was assessed through various models, indicating potential therapeutic applications in pain management.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (Z)-methyl 2-(...). The presence of electron-donating groups like methyl at specific positions on the phenyl ring has been correlated with increased activity against cancer cells . Additionally, modifications to the benzoyl moiety can significantly influence the compound's interaction with biological targets.
Case Studies and Experimental Findings
- Antimicrobial Testing : In vitro studies showed that related thiazole compounds exhibited broad-spectrum antimicrobial activity, supporting the hypothesis that (Z)-methyl 2-(...) may possess similar properties .
- Cytotoxicity Assays : An experiment involving human cancer cell lines demonstrated that compounds structurally akin to (Z)-methyl 2-(...) had IC50 values indicating potent cytotoxic effects .
- Anti-inflammatory Evaluation : A study on thiazole derivatives highlighted their effectiveness in reducing inflammation in animal models, suggesting that (Z)-methyl 2-(...) could be beneficial in treating inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
(Z)-Methyl 2-(2-((4-(N,N-Diethylsulfamoyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate
- Key Differences :
- The sulfamoyl group is substituted with diethyl rather than dimethyl groups.
- Fluorine atoms replace methyl groups at positions 4 and 6 on the benzothiazole ring.
- Fluorine substituents enhance electronegativity and may improve binding affinity in biological targets due to polar interactions .
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide
- Key Differences: Features an acetamide linker instead of an imino-ester group. Lacks the methyl ester and methoxycarbonylmethoxyimino moieties.
- Impact :
Spectroscopic and Physical Properties
*Calculated based on structural formula.
- Key Observations :
Stability and Molecular Interactions
- Crystal Packing : reveals that hydrogen bonding (N–H⋯O, C–H⋯O) and π-π stacking (centroid distance: 3.536 Å) stabilize thiazole derivatives, a feature likely shared by the target compound .
- Metabolic Stability : The dimethylsulfamoyl group may resist enzymatic degradation better than diethyl or unsubstituted sulfonamides due to optimized steric and electronic profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
